1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one
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Overview
Description
1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H5Cl3O2 and a molecular weight of 239.48 g/mol . This compound is characterized by the presence of three chlorine atoms and a hydroxyl group attached to a phenyl ring, along with an ethanone group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one typically involves the chlorination of a hydroxyphenyl ethanone precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane . The reaction is carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve bulk synthesis using similar chlorination techniques, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a quinone, while reduction of the ethanone group yields an alcohol derivative .
Scientific Research Applications
1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research on this compound includes its potential use as an antimicrobial agent and its role in the development of new pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and chlorine groups enable it to form hydrogen bonds and halogen bonds with target molecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-chloro-6-hydroxyphenyl)ethan-1-one: This compound has only one chlorine atom, making it less reactive in substitution reactions compared to the trichloro derivative.
1-(3,5-dihydroxyphenyl)ethan-1-one: The presence of two hydroxyl groups in this compound enhances its ability to form hydrogen bonds, making it more suitable for applications involving protein-ligand interactions.
1-(3-chloro-2-hydroxyphenyl)ethan-1-one: This compound has a different substitution pattern, which affects its reactivity and the types of reactions it can undergo.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H5Cl3O2 |
---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
1-(2,3,5-trichloro-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Cl3O2/c1-3(12)6-7(11)4(9)2-5(10)8(6)13/h2,13H,1H3 |
InChI Key |
WUFXNJJZTWDDJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O |
Origin of Product |
United States |
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